molecular formula C19H17N3O3S2 B2925451 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-17-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2925451
CAS No.: 864918-17-2
M. Wt: 399.48
InChI Key: JAVXTILWOPJAME-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group linked via an acetamide bridge to a 1,2,4-thiadiazole ring substituted with a meta-tolyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-3-2-4-14(7-12)18-21-19(27-22-18)26-10-17(23)20-9-13-5-6-15-16(8-13)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXTILWOPJAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate halides under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of sulfur in the thiadiazole ring makes it susceptible to oxidation reactions.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Sulfur dioxide (SO2), sulfones, and sulfoxides.

  • Reduction: Thiosemicarbazides and thiadiazoles with reduced oxidation states.

  • Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of thiadiazole derivatives has been explored in various studies. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs for treating various diseases.

Industry: In the materials industry, thiadiazole derivatives are used in the production of polymers, coatings, and other advanced materials due to their stability and functional properties.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs are compared below based on heterocyclic cores, substituents, and functional groups:

Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound 1,2,4-Thiadiazole m-Tolyl at C3; thioacetamide linkage Benzo[d][1,3]dioxol, thiadiazole, thioether N/A
C26 () Thiophene 5-Bromothiophen-2-yl; methylamino group Bromothiophene, acetamide
SW-C165 () Benzyl 2-Bromobenzyl; methylamino group Bromophenyl, acetamide
577770-14-0 () 1,2,4-Triazole 4-Allyl-5-(furan-2-yl) Furan, triazole, thioacetamide
746607-78-3 () 1,2,4-Triazinone 4-Amino-6-methyl-5-oxo Triazinone, thioacetamide
872628-51-8 () 1,2,4-Triazinone 5-Oxo-4,5-dihydro Triazinone, thioacetamide
Compound 28 () Benzimidazole 3-((1H-Benzimidazol-1-yl)methyl)benzyl Benzimidazole, acetamide

Key Observations :

  • The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with triazole (), triazinone (), or benzimidazole () backbones.

Comparison :

  • Reductive amination () and carbodiimide-mediated coupling () are common strategies for acetamide formation.
  • The target compound likely requires a thiol-displacement reaction between a thiadiazole-thiol and bromoacetamide derivative.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (aq.) Key Influencing Groups
Target Compound ~387.4 ~3.2 Low Thiadiazole, m-tolyl
C26 () ~418.3 ~3.8 Moderate Bromothiophene
577770-14-0 () 384.4 ~2.5 Moderate Furan, triazole
746607-78-3 () 320.3 ~1.9 High Triazinone, amino group

Analysis :

  • Bromine (C26) and aromatic groups (m-tolyl) increase logP, reducing aqueous solubility.
  • Polar groups like triazinone () improve solubility but may reduce membrane permeability.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A thiadiazole ring
  • An acetamide functional group

This unique combination of structural elements may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have demonstrated significant antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.008 to 0.046 μg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Activity
Compound A0.008Against S. pneumoniae
Compound B0.030Against Staphylococcus epidermidis
Compound C0.046Against Streptococcus pyogenes

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cells. For example, a compound similar to this compound was shown to increase the percentage of apoptotic cells significantly compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells is a notable mechanism through which these compounds exert their effects .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic potential.

Study on Antimicrobial Efficacy

In a study published in 2022, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain compounds had potent activity with MIC values as low as 0.045 µg/mL .

Anticancer Research

A recent investigation focused on the apoptotic effects of thiadiazole-containing compounds in breast cancer cell lines. The study reported that treatment with these compounds resulted in a marked increase in early and late apoptotic cells compared to controls .

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